molecular formula C10H8N2O3 B8461742 (3-Nitroquinolin-7-yl)methanol

(3-Nitroquinolin-7-yl)methanol

Cat. No.: B8461742
M. Wt: 204.18 g/mol
InChI Key: YEJZPNFTLUHLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Nitroquinolin-7-yl)methanol is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(3-nitroquinolin-7-yl)methanol

InChI

InChI=1S/C10H8N2O3/c13-6-7-1-2-8-4-9(12(14)15)5-11-10(8)3-7/h1-5,13H,6H2

InChI Key

YEJZPNFTLUHLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C=C1CO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde (4.3 g, 19.4 mmol) was placed in 20 mL HOAc. 4.8 g of 3-aminobenzyl alcohol (4.8 g, 38.7 mmol) was dissolved in 5 mL conc HCl, then 20 mL HOAC was added to the HCl solution. This mixture was added to the reaction flask containing the 3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde in HOAc. The mixture was heated to reflux under nitrogen and after 20 min, benzene thiol (0.19 mL, 0.19 mmol) was added. The mixture was refluxed for 28 h (m/z=208.1). After allowing to cool, acid was removed under vacuum. The residue was dissolved in EtOAc/MeOH and loaded on a silica gel cartridge. Purification by column chromatography on silica gel using hexane/EtOAc (0-50%) then 10% MeOH/EtOAc as eluent gave the product (500 mg, 9%) as a brown solid.
Name
3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.19 mL
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
9%

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